1-Phthalazinecarboxylic acid, 4-oxo-3-phenyl-, 3-(dimethylamino)propyl ester, hydrochloride
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Overview
Description
1-Phthalazinecarboxylic acid, 4-oxo-3-phenyl-, 3-(dimethylamino)propyl ester, hydrochloride is a complex organic compound with a unique structure that includes a phthalazine ring, a phenyl group, and a dimethylamino propyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phthalazinecarboxylic acid, 4-oxo-3-phenyl-, 3-(dimethylamino)propyl ester, hydrochloride typically involves the esterification of 1-Phthalazinecarboxylic acid with 3-(dimethylamino)propyl alcohol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-Phthalazinecarboxylic acid, 4-oxo-3-phenyl-, 3-(dimethylamino)propyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinecarboxylic acid derivatives, while reduction can produce alcohols.
Scientific Research Applications
1-Phthalazinecarboxylic acid, 4-oxo-3-phenyl-, 3-(dimethylamino)propyl ester, hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: Researchers investigate its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Phthalazinecarboxylic acid, 4-oxo-3-phenyl-, 3-(dimethylamino)propyl ester, hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-oxo-3-phenyl-phthalazine-1-carboxylic acid: Shares a similar core structure but lacks the dimethylamino propyl ester group.
3,4-dihydro-4-oxo-3-propyl-1-phthalazinecarboxylic acid: Another related compound with variations in the substituent groups.
Uniqueness
1-Phthalazinecarboxylic acid, 4-oxo-3-phenyl-, 3-(dimethylamino)propyl ester, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
21131-15-7 |
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Molecular Formula |
C20H22ClN3O3 |
Molecular Weight |
387.9 g/mol |
IUPAC Name |
3-(dimethylamino)propyl 4-oxo-3-phenylphthalazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C20H21N3O3.ClH/c1-22(2)13-8-14-26-20(25)18-16-11-6-7-12-17(16)19(24)23(21-18)15-9-4-3-5-10-15;/h3-7,9-12H,8,13-14H2,1-2H3;1H |
InChI Key |
VYDSKPDPXZUJIJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCOC(=O)C1=NN(C(=O)C2=CC=CC=C21)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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